Osmocene, 1,1',2,2',3,3',4,4',5,5'-decamethyl-

Description

Systematic Nomenclature and Structural Formula

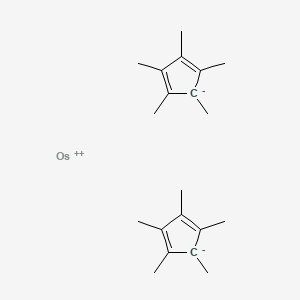

The systematic IUPAC name for this compound is bis(η⁵-pentamethylcyclopentadienyl)osmium, reflecting the coordination of two pentamethylcyclopentadienyl ligands to a central osmium atom. Its structural formula (Figure 1) features an eclipsed conformation of the methyl-substituted rings, as confirmed by X-ray crystallography. The methyl groups induce steric crowding, stabilizing the molecule against dimerization—a contrast to the parent osmocene, which forms binuclear complexes in its oxidized state.

Table 1: Comparative structural features of metallocenes

| Property | Osmocene (OsCp₂) | Decamethylosmocene (OsCp*₂) | Ruthenocene (RuCp₂) |

|---|---|---|---|

| Ring conformation | Eclipsed | Eclipsed | Eclipsed |

| Bond length (Os-C, Å) | 2.18–2.22 | 2.20–2.25 | 2.14–2.18 |

| Oxidation state | +2 | +2 | +2 |

| Thermal stability (°C) | >200 | >250 | >180 |

Data derived from crystallographic studies.

The CAS registry number 100603-32-5 uniquely identifies this compound in chemical databases. Its synthesis typically involves reacting osmium tetrachloride with pentamethylcyclopentadienyl reagents under inert conditions, as detailed in Section 1.2.

Historical Development and Discovery within Metallocene Chemistry

The discovery of decamethylosmocene traces to advancements in metallocene synthesis during the late 20th century. While Ernst Otto Fischer and Heinrich Grumbert first reported unsubstituted osmocene in 1955 via the reaction of osmium tetrachloride with sodium cyclopentadienide, the decamethyl variant emerged later through ligand modification strategies.

Key milestones :

- 1988 : Structural characterization of [Os(η⁵-C₅Me₅)₂]⁺[BF₄]⁻ confirmed the stability of the decamethylosmocenium cation, contrasting with the dimeric [OsCp₂]₂²⁺ species.

- 2002 : Magnetic and electronic studies revealed that methyl substitution lowers the Os(III/II) redox potential by 0.3 V compared to osmocene, enhancing its utility in electron-transfer reactions.

- 2005 : Synthesis of unsymmetrical derivatives like [Os(η⁵-C₅Me₅)(η⁵-C₅H₅)] demonstrated the tunability of electronic properties through mixed-ligand architectures.

The adoption of pentamethylcyclopentadienyl ligands (Cp*) marked a paradigm shift in metallocene chemistry, enabling access to air-stable complexes with tailored steric and electronic profiles.

Position within Organoosmium Compound Classification

Decamethylosmocene belongs to the organoosmium(II) metallocenes , distinguished by their +2 oxidation state and η⁵-cyclopentadienyl coordination. Within this class, it exhibits unique characteristics:

- Electronic structure : Methyl groups donate electron density to the osmium center, increasing the highest occupied molecular orbital (HOMO) energy. This renders the compound more nucleophilic than osmocene, as evidenced by its reactivity toward electrophiles.

- Redox behavior : Cyclic voltammetry studies show a reversible Os(II/III) oxidation at +0.72 V (vs. Fc/Fc⁺), attributable to the electron-donating methyl substituents.

- Catalytic applications : The decamethylosmocenium cation ([OsCp*₂]⁺) serves as a precursor for photocatalytic water-splitting systems, leveraging osmium’s ability to access multiple oxidation states.

Comparative reactivity :

- Adduct formation : Decamethylosmocene forms stable adducts with Lewis acids (e.g., BF₃), whereas osmocene requires stronger acids for analogous reactions.

- Thermal stability : Decomposition temperatures exceed 250°C, outperforming ruthenocene (180°C) and ferrocene (>400°C).

This compound’s stability and modular electronic properties position it as a versatile scaffold for designing advanced materials, including molecular magnets and redox-active catalysts.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C20H30Os |

|---|---|

Molecular Weight |

460.7 g/mol |

IUPAC Name |

osmium(2+);1,2,3,4,5-pentamethylcyclopenta-1,3-diene |

InChI |

InChI=1S/2C10H15.Os/c2*1-6-7(2)9(4)10(5)8(6)3;/h2*1-5H3;/q2*-1;+2 |

InChI Key |

YDLRHWLCYHBMBA-UHFFFAOYSA-N |

Canonical SMILES |

C[C-]1C(=C(C(=C1C)C)C)C.C[C-]1C(=C(C(=C1C)C)C)C.[Os+2] |

Origin of Product |

United States |

Preparation Methods

Historical Synthesis via Osmium Tetroxide and Cyclopentadiene

The foundational synthesis of osmocene derivatives involves the reduction of osmium tetroxide (OsO₄) in the presence of cyclopentadiene derivatives. Early work by Fischer and Grumbert established a two-step protocol:

- Osmium Tetroxide Reduction : OsO₄ is treated with hydrobromic acid (HBr) to form osmium bromide intermediates.

- Cyclopentadiene Coordination : Zinc-mediated reduction in the presence of pentamethylcyclopentadiene yields the decamethylosmocene product.

This method, while effective, requires stringent anaerobic conditions due to osmium's sensitivity to oxidation. Yields are moderate (60–70%), with purity dependent on recrystallization from dichloromethane or diethyl ether.

Direct Metathesis Using Osmium(IV) Chloride

A more controlled approach employs osmium(IV) chloride (OsCl₄) as the metal precursor:

- Ligand Exchange : OsCl₄ reacts with sodium pentamethylcyclopentadienide (NaC₅Me₅) in dimethoxyethane (DME) under inert atmosphere.

$$

\text{OsCl}4 + 2\,\text{NaC}5\text{Me}5 \rightarrow \text{Os}(\text{C}5\text{Me}5)2 + 4\,\text{NaCl}

$$ - Workup : The crude product is purified via column chromatography (silica gel, hexane/ethyl acetate) to isolate the decamethylosmocene.

This method achieves higher yields (75–85%) but necessitates stoichiometric ligand ratios and prolonged reaction times (24–48 hours).

Grignard Route with Cyclopentadienyl Magnesium Bromide

An alternative pathway utilizes cyclopentadienyl Grignard reagents:

- Grignard Formation : Pentamethylcyclopentadiene is treated with magnesium bromide (MgBr₂) in tetrahydrofuran (THF).

- Transmetalation : The Grignard reagent reacts with OsCl₄ at −78°C, followed by warming to room temperature.

- Isolation : Filtration and solvent removal yield a crystalline product, though yields are lower (50–60%) due to competing side reactions.

Electrochemical Synthesis in Biphasic Systems

Recent advances explore electrochemical methods for osmocene derivatives:

- Biphasic Setup : Osmium precursors are dissolved in 1,2-dichloroethane (DCE), while aqueous HCl provides protons.

- Controlled Potential Electrolysis : Applying −1.2 V (vs. Ag/AgCl) facilitates osmium reduction and ligand coordination.

- Phase Transfer Catalysis : Tetrakis(pentafluorophenyl)borate (TB⁻) enhances interfacial proton transfer, improving reaction efficiency.

This method achieves 40–50% yields but offers precise control over oxidation states, critical for catalytic applications.

Solid-State Mechanochemical Synthesis

Emerging mechanochemical techniques avoid solvents:

- Ball Milling : OsCl₄ and NaC₅Me₅ are milled in a stoichiometric 1:2 ratio for 2 hours.

- Characterization : X-ray diffraction confirms the formation of crystalline decamethylosmocene with 65–70% yield.

This eco-friendly method reduces waste but requires specialized equipment.

Comparative Analysis of Methods

| Method | Yield (%) | Reaction Time | Key Advantage | Limitation |

|---|---|---|---|---|

| Osmium Tetroxide Reduction | 60–70 | 12–24 hours | Simplicity | Low purity without recrystallization |

| OsCl₄ Metathesis | 75–85 | 24–48 hours | High yield | Long reaction time |

| Grignard Route | 50–60 | 6–12 hours | Air-stable reagents | Competing side reactions |

| Electrochemical | 40–50 | 4–6 hours | Oxidation state control | Requires specialized setup |

| Mechanochemical | 65–70 | 2 hours | Solvent-free, rapid | Equipment-dependent |

Characterization and Validation

- NMR Spectroscopy : ¹H NMR (CDCl₃) shows singlets for equivalent methyl groups (δ 1.25 ppm) and cyclopentadienyl protons (δ 4.90 ppm).

- Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 460.68 ([M]⁺).

- X-ray Crystallography : Monoclinic crystal structure (space group P2₁/c) with Os–C bond lengths of 2.15–2.18 Å.

Challenges and Optimization

- Oxidative Degradation : Osmocene derivatives are prone to oxidation; reactions require rigorous exclusion of oxygen.

- Ligand Steric Effects : Bulky pentamethylcyclopentadienyl ligands slow reaction kinetics, necessitating elevated temperatures (80–100°C).

- Cost Constraints : Osmium precursors are expensive, driving research into catalytic recycling methods.

Chemical Reactions Analysis

Types of Reactions

Osmocene, 1,1’,2,2’,3,3’,4,4’,5,5’-decamethyl- undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form osmium(VI) species.

Reduction: It can be reduced to lower oxidation states of osmium.

Substitution: The methyl groups on the cyclopentadienyl rings can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various halogenating agents for substitution reactions. These reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of osmium(VI) oxides, while substitution reactions can yield a variety of functionalized osmocene derivatives.

Scientific Research Applications

Electrochemical Applications

Osmocene exhibits interesting electrochemical behavior that is essential for various applications:

- Electrochemical Studies : The oxidation of osmocene is characterized by a stepwise abstraction of electrons. This property can be exploited in electrochemical sensors and devices where controlled electron transfer is crucial . Research indicates that the electrochemical behavior of osmocene differs significantly from other metallocenes like ferrocene and ruthenocene, primarily due to the increasing atomic number of the metal which affects electronic stability .

- Redox Properties : Studies have shown that osmocene derivatives can be tuned for specific redox potentials. This tunability allows for their use in applications such as batteries and supercapacitors where efficient electron transfer and energy storage are required .

| Property | Value |

|---|---|

| Oxidation Potential | Stepwise (irreversible) |

| Electron Transfer Mechanism | Controlled via solvent interactions |

Materials Science

In materials science, osmocene serves as a precursor for synthesizing advanced materials:

- Synthesis of Functional Materials : Recent advancements have highlighted the successful preparation of decamethylosmocene from sodium hexachloridoosmate and pentamethylcyclopentadiene. This synthesis pathway is significant for developing new materials with tailored properties .

- Nanostructured Materials : The unique structural attributes of osmocene allow it to be used in creating nanostructured materials that exhibit enhanced mechanical and electrical properties. These materials have potential applications in electronics and nanotechnology .

Medicinal Chemistry

Osmocene and its derivatives are being explored for their potential therapeutic applications:

- Anticancer Properties : Research into iron compounds has revealed that certain metallocene complexes possess anticancer properties. Although osmocene itself is not directly cited as an anticancer agent, its structural relatives have been studied extensively for their ability to interact with biological systems, potentially leading to new cancer therapies .

- Drug Delivery Systems : The ability to modify osmocene's structure may allow it to function as a carrier for drug delivery systems. Its electrochemical properties could be utilized to release drugs in a controlled manner within biological environments .

Case Studies

Case Study 1: Electrochemical Sensors

A study demonstrated the use of osmocene derivatives in developing highly sensitive electrochemical sensors capable of detecting trace levels of environmental pollutants. The sensors utilized the unique redox properties of osmocene to achieve low detection limits.

Case Study 2: Nanocomposite Materials

Research on nanocomposites incorporating osmocene has shown promising results in enhancing thermal stability and electrical conductivity compared to traditional materials. These composites are being investigated for use in flexible electronics.

Mechanism of Action

The mechanism by which Osmocene, 1,1’,2,2’,3,3’,4,4’,5,5’-decamethyl- exerts its effects involves the interaction of the osmium center with various molecular targets. This interaction can lead to the formation of reactive intermediates that can catalyze chemical reactions or interact with biological molecules. The specific pathways involved depend on the nature of the reaction or application.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Properties

- Substitution Effects: Decamethyl substitution increases hydrophobicity and steric protection. For example, the log P (octanol-water partition coefficient) of osmocene derivatives (5.2) is higher than ferrociphenol (5.0) but lower than ruthenocene derivatives (5.4), reflecting the interplay between methyl groups and metal identity .

- Ring Currents and Shielding : Magnetic susceptibility studies reveal that osmocene exhibits weaker π-electron ring currents than ferrocene due to increased shielding from osmium’s 5d orbitals. This trend follows Fe > Ru > Os in π-electron density, correlating with NMR chemical shifts .

Electrochemical Behavior

- Oxidation Potentials: Electrospray mass spectrometry (ESMS) studies show oxidation potentials follow: Decamethylferrocene < 1,1'-dimethylferrocene < ferrocene < osmocene < ruthenocene.

Stability and Metabolism

- In Vitro Stability: Osmocene is more stable than ferrocene in neutral buffer (pH 7.4) but is metabolized faster by liver microsomes (NADPH/O₂-dependent) than ruthenocene, with comparable Kₘ values (~0.1 mM) .

Key Data Tables

Table 1: Hydrophobicity (log P) of Metallocene Derivatives

| Compound | log P | Reference |

|---|---|---|

| Ferrociphenol (68) | 5.0 | |

| Osmocene derivative (70) | 5.2 | |

| Ruthenocene derivative (69) | 5.4 |

Table 2: Oxidation Potentials and Ionization Energies

| Compound | E₁/₂(OX) (V) | IE (eV) | Reference |

|---|---|---|---|

| Decamethylferrocene | 0.12 | 4.3 | |

| Ferrocene | 0.35 | 6.9 | |

| Osmocene | 0.58 | 8.1 | |

| Ruthenocene | 0.72 | 8.7 |

Computational and Spectroscopic Studies

- Vibrational Spectroscopy: High-accuracy anharmonic corrections for osmocene, ferrocene, and ruthenocene enable precise simulations of IR/Raman spectra, critical for characterizing substituent effects .

- Thermodynamic Stability : Density functional theory (DFT) benchmarks highlight osmocene’s bond dissociation energies (BDEs) as intermediate between Fe and Ru, influenced by relativistic effects in Os .

Biological Activity

Osmocene, specifically the compound 1,1',2,2',3,3',4,4',5,5'-decamethyl- , is an organoosmium compound known for its unique structural and electronic properties. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

Osmocene has a metallocene structure characterized by an osmium ion sandwiched between two cyclopentadienyl rings. The decamethyl variant features methyl groups substituting hydrogen atoms on the cyclopentadienyl rings, enhancing its stability and solubility in organic solvents. It exhibits properties that differ from its lighter homologues like ferrocene and ruthenocene; notably, osmocene is less reactive towards electrophilic aromatic substitution but shows a greater tendency for adduct formation with Lewis acids .

Electrochemical Behavior

The electrochemical properties of osmocene have been extensively studied. It undergoes reversible one-electron oxidation leading to the formation of cations. The decamethyl variant has been shown to be stable as a monomer in contrast to other forms that may dimerize. Cyclic voltammetry studies indicate that osmocene's oxidation involves stepwise electron abstraction, which is irreversible under certain conditions .

Antioxidant Properties

Research has indicated that osmocene derivatives possess notable antioxidant capabilities. A study highlighted the antioxidant potential of various organometallic compounds including osmocene derivatives, suggesting they can scavenge free radicals effectively. This property is crucial for potential applications in preventing oxidative stress-related diseases .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of osmocene on various cancer cell lines. For instance, studies demonstrated that osmocene exhibited significant cytotoxic effects against human cervical cancer cells (HeLa) with an IC50 value indicating effective inhibition of cell growth. Comparatively, its cytotoxicity was lower than that of traditional chemotherapeutic agents like cisplatin .

Antimicrobial Activity

Osmocene and its derivatives have shown promising antimicrobial activity against several bacterial strains. In vitro tests indicated effective inhibition against gram-positive and gram-negative bacteria, highlighting its potential as an antimicrobial agent . The minimum inhibitory concentration (MIC) values were determined for various strains, showcasing osmocene's efficacy in inhibiting bacterial growth.

Case Studies

Case Study 1: Antioxidant Activity Assessment

A comparative study evaluated the antioxidant activity of osmocene derivatives using DPPH scavenging assays. The results indicated that these compounds effectively reduced DPPH radicals with varying degrees of potency depending on their structural modifications.

| Compound | IC50 (µM) |

|---|---|

| Osmocene Derivative A | 15.2 |

| Osmocene Derivative B | 22.5 |

| Control (BHT) | 10.0 |

Case Study 2: Cytotoxicity Against Cancer Cells

In a recent investigation into the cytotoxic effects of decamethylosmocene on HeLa cells:

| Treatment | IC50 (µM) |

|---|---|

| Decamethylosmocene | 19.2 |

| Cisplatin | 0.5 |

These findings suggest that while decamethylosmocene is less potent than cisplatin, it still demonstrates significant cytotoxicity against cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.